1-Oxaspiro[5.5]undecane-2,4-dione
Description
1-Oxaspiro[5.5]undecane-2,4-dione is a bicyclic spiro compound featuring a central spiro carbon connecting a six-membered oxaspiro ring (containing one oxygen atom) and a six-membered diketone ring. Its molecular formula is C₉H₁₂O₄, and its structure has been confirmed via single-crystal X-ray diffraction . This compound serves as a key intermediate in synthesizing biologically active spiro derivatives, such as antimicrobial and anticancer agents . Its conformational flexibility, influenced by the single oxygen atom in the spiro system, distinguishes it from other spiro compounds with multiple heteroatoms .
Properties
CAS No. |
1658-06-6 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-oxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C10H14O3/c11-8-6-9(12)13-10(7-8)4-2-1-3-5-10/h1-7H2 |
InChI Key |
VAWIRJJPHNUVKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)CC(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Methyl(cyclohexylidenemethyl) Ketone
The most frequently documented method involves a three-step sequence starting from methyl(cyclohexylidenemethyl) ketone (CAS 874-68-0):
Step 1: Alkaline Cyclization
- Reagents: Sodium ethoxide (EtONa) in ethanol
- Conditions: 6 hours under reflux (78°C)
- Intermediate: Sodium salt of 4-(1-hydroxycyclohexyl)acetoacetic acid
Step 2: Saponification
- Reagents: 2 N NaOH
- Conditions: 2 hours at 80°C
- Intermediate: Free acid form
Step 3: Acid-Catalyzed Lactonization
- Reagents: 5 N H₂SO₄
- Conditions: 4.5 hours at 110°C
- Yield: 68–72% (isolated)
Mechanistic Insight:
The reaction proceeds through keto-enol tautomerization, followed by intramolecular nucleophilic attack of the hydroxyl group on the β-keto ester carbonyl (Figure 1).
Alternative Lactonization Protocols
A modified approach employs 4-(1-hydroxycyclohexyl)acetoacetic acid (CAS 105-53-3) as the precursor:
| Parameter | Condition |
|---|---|
| Catalyst | p-Toluenesulfonic acid (pTSA) |
| Solvent | Toluene |
| Temperature | 140°C (Dean-Stark trap) |
| Reaction Time | 3 hours |
| Yield | 81% (UPLC purity >98%) |
This method eliminates the need for strongly acidic conditions, reducing side reactions such as cyclohexene formation through dehydration.
Modern Catalytic Methods
Lewis Acid-Catalyzed Multicomponent Synthesis
A breakthrough methodology utilizes tin(IV) chloride (SnCl₄) to facilitate a one-pot three-component reaction:
Reactants:
- N-Substituted isatins (e.g., N-methylisatin)
- 1,3-Cyclohexanedione
- 4-Hydroxy-6-methyl-2-pyrone
Optimized Conditions:
| Parameter | Value |
|---|---|
| Catalyst Loading | 10 mol% SnCl₄·5H₂O |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80°C (microwave irradiation) |
| Time | 80 minutes |
| Yield | 80% (dr 5:1) |
Advantages:
- Convergent synthesis pathway
- Excellent functional group tolerance (halogens, ethers, alkyl groups)
- Diastereoselectivity controlled by steric effects of N-substituents
Industrial-Scale Considerations
While laboratory-scale preparations are well-established, industrial production faces challenges:
4.1 Catalyst Recycling
- SnCl₄ recovery remains inefficient (<40% in batch processes)
- Immobilized Sn catalysts on mesoporous silica show promise (5 cycles, <15% activity loss)
4.2 Solvent Selection
- Ethanol and toluene dominate lab use but pose flammability concerns
- Pilot studies suggest cyclopentyl methyl ether (CPME) as a safer alternative (BP 106°C, low peroxide formation)
4.3 Byproduct Management
- Major byproducts include:
- 1-Oxaspiro[5.5]undec-2-ene-4-one (dehydration product)
- Bis-spiro dimer (from dienolate coupling)
- Removal strategies:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Classical 3-step | 68–72 | 95–97 | Moderate | High (H₂SO₄ waste) |
| Acid-catalyzed | 81 | 98 | High | Moderate |
| SnCl₄-catalyzed | 80 | 99 | Limited | Low (catalyst reuse) |
Chemical Reactions Analysis
Types of Reactions: 1-Oxaspiro[5.5]undecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted spirocyclic compounds.
Scientific Research Applications
1-Oxaspiro[5.5]undecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as an antifungal and insecticidal agent.
Medicine: Explored for its antitumor properties and as a potential drug candidate.
Industry: Utilized in the development of optical materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π stacking interactions, which play a crucial role in its biological activity. These interactions can affect various pathways, leading to its observed effects .
Comparison with Similar Compounds
1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives
Key Differences :
- Structure : Contains two oxygen atoms in the spiro system (1,5-dioxaspiro) compared to the single oxygen in 1-oxaspiro derivatives.
- Conformational Behavior: The additional oxygen atom increases rigidity due to stronger anomeric effects, limiting pseudorotation .
- Synthesis: Prepared via reactions of monosubstituted benzenamines (e.g., 4-chloro or 2-nitro derivatives) with trimethoxymethane in ethanol, yielding compounds with substituents like (4-chlorophenylamino)methylene or (2-nitrophenylamino)methylene groups .
- Interactions : Forms 3D networks via intra-/intermolecular hydrogen bonds (e.g., C–H⋯O) and π-stacking interactions (in nitro-substituted derivatives) .
Example Derivatives :
| Compound Name | Substituent | Melting Point (°C) | Key Interactions |
|---|---|---|---|
| 3-((4-Chlorophenylamino)methylene)-1,5-dioxaspiro... | 4-Cl-C₆H₄NH- | 167.9–168.5 | C–H⋯π, hydrogen bonds |
| 3-((2-Nitrophenylamino)methylene)-1,5-dioxaspiro... | 2-NO₂-C₆H₄NH- | N/A | π⋯π stacking, hydrogen bonds |
Applications : Used in antimicrobial and material science research due to stable crystal packing .
Diazaspiro[5.5]undecane Derivatives
Key Differences :
- Structure : Nitrogen atoms replace oxygen in the spiro system (e.g., 1,4-diazaspiro[5.5]undecane-3,5-dione).
- Reactivity : Nitrogen enables alkylation/arylation reactions, as seen in the synthesis of 1-aryl-1,4-diazaspiro derivatives using ethylenediamine and HCl .
- Physical Properties : Higher melting points (e.g., 162°C for 1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione) compared to oxaspiro analogs, likely due to stronger hydrogen bonding .
Example Derivatives :
| Compound Name | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione | C₆H₅- | 80 | 162 |
| 1-(4-Methylphenyl)-1,4-diazaspiro... | 4-CH₃-C₆H₄- | 85 | 183 |
Applications : Pharmaceutical intermediates for antipsychotic and antiviral agents .
Mixed Heteroatom Spiro Compounds
Examples :
- 9-Oxa-1-azaspiro[5.5]undecane-2,4-dione : Combines oxygen and nitrogen in the spiro system. Exhibits distinct hydrogen bonding patterns (e.g., N–H⋯O) and higher solubility in polar solvents compared to purely oxygenated analogs .
- 3,9-Diazaspiro[5.5]undecane-2,4-dione hydrochloride : Incorporates two nitrogen atoms, enabling salt formation for enhanced bioavailability in drug delivery .
Structural and Functional Comparisons
Conformational Analysis
- 1-Oxaspiro : Exists as equilibrating conformers (1a and 1b) at room temperature due to flexible spiro-O atom .
- 1,5-Dioxaspiro: Conformationally rigid (single dominant conformer) due to dual oxygen-induced anomeric effects .
- Diazaspiro : Restricted rotation around N–C bonds, favoring planar arrangements for resonance stabilization .
Thermal Stability
| Compound Type | Melting Range (°C) | Key Factor |
|---|---|---|
| 1-Oxaspiro | 150–151 | Moderate H-bonding |
| 1,5-Dioxaspiro | 167–183 | Strong H-bonding and π-stacking |
| 1,4-Diazaspiro | 162–183 | Ionic interactions (HCl salts) |
Q & A
Q. What are the standard synthetic routes for 1-Oxaspiro[5.5]undecane-2,4-dione?
The compound is synthesized via multi-step protocols. A common approach involves condensation of malonic acid derivatives with cyclohexanone under acidic conditions. For example, cyclohexanone reacts with malonic acid in acetic anhydride catalyzed by sulfuric acid, followed by condensation with aldehydes (e.g., 2,4-dichlorobenzaldehyde) to form spiro derivatives . Alternative methods use carbodiimide coupling agents (e.g., EDC•HCl) for functionalization at the 3-position, enabling alkyl or aryl substitutions . Reaction optimization typically involves controlling temperature (e.g., 303 K for 4 hours) and stoichiometry .
Q. How is the spirocyclic structure confirmed experimentally?
X-ray crystallography is the gold standard for structural confirmation. For example, the 1,3-dioxane ring adopts a distorted boat conformation, while the fused cyclohexane ring exhibits a chair conformation, as validated by puckering parameters (Q = 0.552 Å, θ = 0.7°, φ = 242.54°) . Diffraction data collected on Bruker SMART CCD instruments (λ = 0.71073 Å) are refined using SHELXL, with R values < 0.08 indicating high accuracy .
Advanced Research Questions
Q. How can low yields in the coupling step of spiro compound synthesis be addressed?
Low yields often arise from inefficient activation of carboxylic acids. Comparative studies show that coupling agents like DCC or EDC•HCl improve efficiency over traditional methods. For instance, coupling hexanoic acid with the spiro scaffold using EDC•HCl achieves ~65% yield, while side reactions (e.g., diketene formation) are minimized by maintaining anhydrous conditions . Kinetic monitoring via HPLC or in situ IR spectroscopy helps identify optimal reaction times and reagent ratios .
Q. What strategies resolve contradictions in crystallographic data during refinement?
Discrepancies in thermal parameters or bond lengths can arise from twinning or disorder. SHELXL’s TWIN and BASF commands are used to model twinned data, while PART instructions address positional disorder . Cross-validation with independent datasets (e.g., neutron diffraction) or computational methods (DFT-optimized geometries) resolves ambiguities. For example, the C10-C11 bond length (1.462 Å) in 3-(2,4-dichlorobenzylidene) derivatives was validated against DFT calculations .
Q. How can the reaction mechanism of spiro ring formation be elucidated?
Mechanistic studies employ isotopic labeling (e.g., ¹³C-labeled malonic acid) to track carbon migration during cyclization. Kinetic isotope effects (KIEs) and intermediate trapping (e.g., using TMSCl to stabilize enol intermediates) reveal a stepwise pathway involving keto-enol tautomerism . Computational studies (e.g., Gaussian at the B3LYP/6-31G* level) model transition states, confirming that spiro ring closure proceeds via a six-membered cyclic transition state with ΔG‡ ≈ 25 kcal/mol .
Methodological Considerations
Q. What analytical techniques are critical for characterizing spiro derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes regioisomers (e.g., 3-substituted vs. 4-substituted derivatives) via coupling patterns and chemical shifts (e.g., spiro carbons at δ ~95-110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., C₁₆H₁₅BrO₄ requires m/z 367.0084; observed 367.0086) .
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset >200°C for most derivatives) .
Q. How are conformational dynamics of the spiro scaffold analyzed?
Cremer-Pople puckering parameters quantify ring distortions. For the 1,3-dioxane ring, Q (puckering amplitude) and φ (phase angle) are calculated from atomic coordinates using software like PLATON . Molecular dynamics simulations (AMBER force field, 300 K) predict solvent-dependent conformational equilibria, such as chair-to-boat transitions in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
